molecular formula C8H7BrN2O2 B1267417 7-Bromo-5-nitroindoline CAS No. 87240-06-0

7-Bromo-5-nitroindoline

Cat. No.: B1267417
CAS No.: 87240-06-0
M. Wt: 243.06 g/mol
InChI Key: WCSNLUZLJCPUDG-UHFFFAOYSA-N
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Description

7-Bromo-5-nitroindoline is a chemical compound with the molecular formula C₈H₇BrN₂O₂ and a molecular weight of 243.06 g/mol It is a derivative of indoline, featuring both bromine and nitro functional groups on the indoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

7-Bromo-5-nitroindoline can be synthesized from 5-nitroindoline through a bromination reaction. The typical synthetic route involves the following steps :

  • Dissolve 5-nitroindoline in acetic acid.
  • Add bromine to the solution in portions while stirring at room temperature.
  • After the addition is complete, continue stirring the reaction mixture for one hour.
  • Concentrate the reaction mixture under reduced pressure to obtain the product as a yellow solid.

The reaction conditions are mild, typically carried out at room temperature, and the yield of the product is high, often exceeding 95%.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the laboratory-scale synthesis described above can be scaled up for industrial purposes. The key considerations for industrial production include ensuring the availability of high-purity starting materials, optimizing reaction conditions for maximum yield, and implementing efficient purification processes to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-nitroindoline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The indoline ring can be oxidized to form indole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.

    Reduction Reactions: Common reducing agents include hydrogen gas with palladium on carbon, sodium borohydride, and lithium aluminum hydride.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Major Products Formed

    Substitution Reactions: Products include various substituted indoline derivatives depending on the nucleophile used.

    Reduction Reactions: The major product is 7-bromo-5-aminoindoline.

    Oxidation Reactions: Products include indole derivatives with oxidized functional groups.

Scientific Research Applications

7-Bromo-5-nitroindoline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It is used in the study of biological pathways and as a probe to investigate enzyme activities.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Bromo-5-nitroindoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The bromine atom can participate in substitution reactions, leading to the formation of various derivatives with different biological activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-7-nitroindoline: This compound has the bromine and nitro groups in different positions on the indoline ring.

    5-Nitroindoline: This compound lacks the bromine atom but retains the nitro group on the indoline ring.

    7-Bromoindoline: This compound lacks the nitro group but retains the bromine atom on the indoline ring.

Uniqueness

7-Bromo-5-nitroindoline is unique due to the presence of both bromine and nitro functional groups on the indoline ringThe presence of both electron-withdrawing groups (bromine and nitro) can influence the electronic properties of the indoline ring, making it a valuable intermediate in organic synthesis and a useful probe in biological studies .

Properties

IUPAC Name

7-bromo-5-nitro-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O2/c9-7-4-6(11(12)13)3-5-1-2-10-8(5)7/h3-4,10H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSNLUZLJCPUDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80314475
Record name 7-bromo-5-nitroindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80314475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87240-06-0
Record name 87240-06-0
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Record name 7-bromo-5-nitroindoline
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Record name 7-Bromo-5-nitroindoline
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Synthesis routes and methods

Procedure details

To a solution of 5-nitroindoline (from Aldrich, 2.0 g, 12.2 mmol) in 15 mL of AcOH was added Br2 (1.0 mL, 19.4 mmol) in a portion and the resulting solution was stirred for 1 h at 25° C. Reaction mixture was concentrated in vacuo, yielding a yellow solid (3.9 g, >95%) of the desired product as a HBr salt, which was subjected to the following reaction without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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